1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol
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Overview
Description
1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol is an organic compound that features a benzylsulfonyl group attached to a propanol backbone, with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol typically involves the reaction of benzylsulfonyl chloride with 2-(2-chlorophenyl)-2-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(benzylsulfonyl)-2-(2-chlorophenyl)propanone.
Reduction: Formation of 1-(benzylsulfanyl)-2-(2-chlorophenyl)-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol exerts its effects involves interactions with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The chlorophenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-2-phenyl-2-propanol: Lacks the chlorophenyl group, which may result in different reactivity and biological activity.
1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol: The position of the chlorine atom can affect the compound’s properties and interactions.
Uniqueness: 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological interactions
Properties
IUPAC Name |
1-benzylsulfonyl-2-(2-chlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(18,14-9-5-6-10-15(14)17)12-21(19,20)11-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVAGLKFSCQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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